![molecular formula C17H15NO4S B1463756 methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1325307-50-3](/img/structure/B1463756.png)
methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Overview
Description
Methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, also known as MMBD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMBD belongs to the benzothiazine family of compounds, which have been found to exhibit various biological activities.
Scientific Research Applications
Synthesis of Fused Pyrazolo Thiazoles and Thiazines
The compound can be used in the synthesis of fused pyrazolo thiazoles and thiazines. These compounds have shown a broad spectrum of biological activities and are included in the structure of marketed drugs .
Development of Antitumor Agents
The development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories around the world . The compound could potentially be used in the development of these agents.
PI3Kδ Inhibitors
The compound can be used in the synthesis of novel 2H-Benzo[e][1,2,4]thiadiazine 1,1-Dioxide derivatives as PI3Kδ inhibitors . These inhibitors have shown potential in the treatment of various diseases.
Essential Oil Component
The compound serves as a component of the essential oil from some plants in the ginger family . It is also used as a flavoring agent .
Electronic Chemical Potential
The compound has been studied for its electronic chemical potential . This property could have implications in various fields such as materials science and electronics.
Synthesis of Mephedrone
The compound could potentially be used in the synthesis of Mephedrone, a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones have gained recognition due to their ability to induce hallucinations and stimulate the mind, making them prone to misuse .
Mechanism of Action
Target of Action
Methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, also known as methyl 4-(4-methylphenyl)-1,1-dioxo-1lambda6,4-benzothiazine-2-carboxylate, is a compound that belongs to the 1,2,4-benzothiadiazine-1,1-dioxide family .
Mode of Action
The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide derivatives are influenced by various functional groups attached to the ring . For instance, the presence of a halo group at the 7 and 8 positions of the ring can result in active compounds .
Biochemical Pathways
Compounds in the 1,2,4-benzothiadiazine-1,1-dioxide family have been reported to modulate various biochemical pathways due to their diverse biological activities .
Result of Action
Compounds in the same family have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
methyl 4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-12-7-9-13(10-8-12)18-11-16(17(19)22-2)23(20,21)15-6-4-3-5-14(15)18/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKAMJHQKDLXJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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